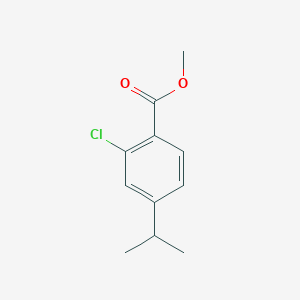
2-Chloro-4-isopropyl-benzoic acid methyl ester
Cat. No. B8504131
M. Wt: 212.67 g/mol
InChI Key: JXASDKNNWZODAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09440994B2
Procedure details


A solution of 2-chloro-4-isopropenyl-benzoic acid methyl ester (100 mg, 0.48 mmol) in MeOH (8.0 mL) was passed through H-cube equipped with a PtO2 cartridge. The solution was concentrated down to give 2-chloro-4-isopropyl-benzoic acid methyl ester as a yellow oil. Amount obtained: 68.0 mg (67%). 1H NMR (Chloroform-d) δ: 1.26 (d, J=6.8 Hz, 6 H) 2.92 (m, J=14.0, 6.9, 6.9 Hz, 1 H) 7.17 (dd, J=8.1, 1.9 Hz, 1 H) 7.31 (d, J=2.0 Hz, 1 H) 7.79 (d, J=8.0 Hz, 1 H).
Quantity
100 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:12])=[CH2:11])=[CH:6][C:5]=1[Cl:13]>CO.O=[Pt]=O>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH3:11])[CH3:12])=[CH:6][C:5]=1[Cl:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C=C(C=C1)C(=C)C)Cl)=O
|
Step Two
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Pt]=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated down
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=C(C=C(C=C1)C(C)C)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
